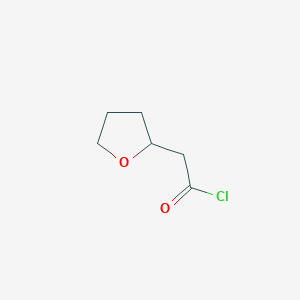

2-(Oxolan-2-yl)acetyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Oxolan-2-yl)acetyl chloride, also known as 2-oxo-2-propyl acetyl chloride, is an organic compound that is used in a variety of scientific research applications. It is a versatile compound with a wide range of applications, ranging from synthesis to biochemical and physiological effects.

Scientific Research Applications

Synthesis of Phosphonic Acid Derivatives

2-(Oxolan-2-yl)acetyl chloride is used in the synthesis of phosphonic acid derivatives. For example, acetyl chloride facilitates the three-component condensation reaction involving diethyl phosphoramidate, aldehydes, and diphenyl phosphite, leading to the formation of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. This process is crucial for the synthesis of phosphonopeptide with a P-N bond, highlighting its significance in organophosphorus chemistry (Yuan, Chen, & Wang, 1991).

Acylation of Heterocycles

In the field of heterocyclic chemistry, acetyl chloride shows effectiveness in the acylation of azaindoles at the C-3 position, yielding products under conditions involving an excess of AlCl3 in CH2Cl2 followed by the addition of acyl chloride. This procedure highlights the versatility of acetyl chloride in facilitating selective functionalization of heterocyclic compounds (Zhang et al., 2002).

C-H Bond Functionalization

The compound also plays a role in directing groups for palladium-catalyzed C-H bond functionalization reactions. O-Acetyl oximes, derived from acetyl chloride, serve as effective directing groups for these reactions. The products of C-H functionalization can be transformed into ortho- or beta-functionalized ketones, alcohols, amines, and heterocycles, showcasing the compound's utility in complex organic synthesis and functional group modification (Neufeldt & Sanford, 2010).

Green Chemistry Applications

Furthermore, acetyl chloride is implicated in green chemistry applications, such as the catalyzed protection of carbonyls under solvent-free conditions. This exemplifies the move towards more environmentally friendly and sustainable chemical synthesis methods (Duan, Gu, & Deng, 2006).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with the cholinergic system, specifically acetylcholine receptors .

Mode of Action

These compounds typically prevent the release of acetylcholine from the presynaptic end of the neuron .

Biochemical Pathways

Compounds with similar structures have been known to influence the cholinergic system .

Result of Action

Based on its potential interaction with the cholinergic system, it might influence neurotransmission .

properties

IUPAC Name |

2-(oxolan-2-yl)acetyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOAAQUHILXVHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Cyclopropyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2724468.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide](/img/structure/B2724472.png)

![N-(2,4-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2724473.png)

![N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2724475.png)

![6-(3-chlorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2724478.png)

![2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one](/img/structure/B2724486.png)

![2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B2724491.png)